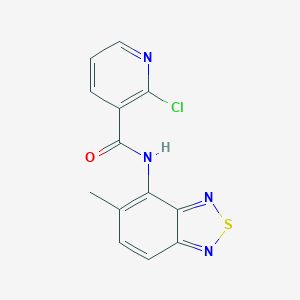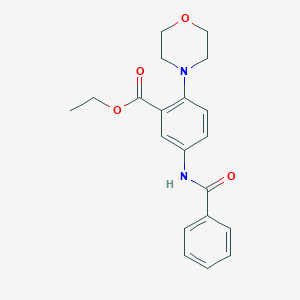![molecular formula C24H31N3O4 B505460 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B505460.png)
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide: is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of appropriate starting materials to form the piperazine ring, which is a crucial part of the compound’s structure.
Attachment of the Dimethylpropanoyl Group:
Coupling with Phenyl and Benzamide Groups: Finally, the phenyl and benzamide groups are attached to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide
- N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C24H31N3O4 |
|---|---|
Molekulargewicht |
425.5g/mol |
IUPAC-Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C24H31N3O4/c1-24(2,3)23(29)27-14-12-26(13-15-27)19-9-7-18(8-10-19)25-22(28)17-6-11-20(30-4)21(16-17)31-5/h6-11,16H,12-15H2,1-5H3,(H,25,28) |
InChI-Schlüssel |
HMSQWZOJVFELMO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B505377.png)

![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B505379.png)
![3,4,5-trimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B505380.png)
![N-{4-[(3,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505386.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(5-phenyl-2-furyl)acryloyl]thiourea](/img/structure/B505387.png)
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505388.png)
![Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505389.png)

![2-(4-isopropylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B505394.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B505396.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B505398.png)
![4-({[(3-Bromobenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B505399.png)

